molecular formula C17H10N6OS B12622029 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B12622029
M. Wt: 346.4 g/mol
InChI Key: DPICJAWBTYCTTQ-UHFFFAOYSA-N
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Description

3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of oxazole, triazole, thiadiazole, and pyridine rings in its structure makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of 5-phenyl-1,2-oxazole, followed by its reaction with triazole and thiadiazole derivatives in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For instance, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This makes it a versatile scaffold for drug design and development, offering potential advantages over simpler compounds .

Properties

Molecular Formula

C17H10N6OS

Molecular Weight

346.4 g/mol

IUPAC Name

5-phenyl-3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C17H10N6OS/c1-2-5-11(6-3-1)14-9-13(22-24-14)16-21-23-15(19-20-17(23)25-16)12-7-4-8-18-10-12/h1-10H

InChI Key

DPICJAWBTYCTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5

Origin of Product

United States

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